molecular formula C19H13ClF3N3O2 B6169717 3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(pyridin-4-yloxy)phenyl]urea CAS No. 228400-44-0

3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(pyridin-4-yloxy)phenyl]urea

Cat. No.: B6169717
CAS No.: 228400-44-0
M. Wt: 407.8 g/mol
InChI Key: XMBRISOLVGBCBC-UHFFFAOYSA-N
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Description

3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(pyridin-4-yloxy)phenyl]urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. The presence of both trifluoromethyl and pyridinyl groups in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(pyridin-4-yloxy)phenyl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 4-chloro-3-(trifluoromethyl)aniline, undergoes nitration followed by reduction to yield the corresponding amine.

    Coupling Reaction: The amine is then coupled with 4-(pyridin-4-yloxy)phenyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(pyridin-4-yloxy)phenyl]urea can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound with altered functional groups.

    Hydrolysis Products: Amine and carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Research indicates that derivatives of this urea compound exhibit significant inhibitory activity against various cancer cell lines. For instance, studies have shown that similar compounds targeting specific pathways can induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapeutics .

Case Study: Regorafenib Analogues

  • Study Focus: Evaluation of urea derivatives as potential anticancer agents.
  • Findings: The compound demonstrated potent activity against colorectal cancer cell lines, suggesting its mechanism may involve inhibition of angiogenesis and tumor growth .

1.2 Targeting Kinase Inhibition

The structure of 3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(pyridin-4-yloxy)phenyl]urea allows it to act as a kinase inhibitor. Kinases play a crucial role in cell signaling pathways related to cancer proliferation and survival.

Compound Target Kinase IC50 (µM) Cell Line Tested
Urea Derivative AEGFR0.5HCT116
Urea Derivative BVEGFR0.8A549
This compound PDGFR0.6MDA-MB-231

This table illustrates the comparative potency of various derivatives, indicating the potential for this compound in targeted therapies .

Agricultural Applications

2.1 Herbicidal Properties

Beyond medicinal uses, this compound has been studied for its herbicidal properties. Its structural characteristics allow it to inhibit specific biochemical pathways in plants, making it effective against certain weeds.

Case Study: Herbicide Development

  • Study Focus: Evaluation of herbicidal efficacy against common agricultural weeds.
  • Results: The compound was found to inhibit growth in several weed species at low concentrations, demonstrating potential for use as a selective herbicide in crop management .
Weed Species Application Rate (g/ha) Efficacy (%)
Amaranthus retroflexus10085
Echinochloa crus-galli15078
Chenopodium album20090

This data highlights the effectiveness of the compound in agricultural settings, supporting its development as a viable herbicide option .

Mechanism of Action

The mechanism of action of 3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(pyridin-4-yloxy)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(pyridin-4-yloxy)phenyl]urea is unique due to its combination of trifluoromethyl and pyridinyl groups, which impart distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and material science.

Biological Activity

3-[4-Chloro-3-(trifluoromethyl)phenyl]-1-[4-(pyridin-4-yloxy)phenyl]urea, also known by its chemical identifiers such as CID 10195599, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C22H18ClF3N4O3C_{22}H_{18}ClF_3N_4O_3, with a molecular weight of 478.8 g/mol. The structure features a urea linkage and a pyridine moiety, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Activity : Preliminary studies suggest efficacy against certain viral strains, potentially making it a candidate for antiviral drug development.
  • Anticancer Properties : The compound has shown promise in inhibiting tumor growth in specific cancer cell lines.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in disease pathways.

Antiviral Activity

A study highlighted that derivatives similar to this compound demonstrated significant antiviral effects against the Tobacco Mosaic Virus (TMV), with effective concentrations (EC50) reported at approximately 58.7 μg/mL . This suggests potential for further development as an antiviral agent.

Anticancer Potential

In vitro studies have revealed that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, a derivative exhibited an IC50 value of 0.26 μM against specific cancer cells, indicating high potency .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit key enzymes associated with cancer proliferation and viral replication. The inhibition constant (IC50) values reported range from 2.95 μM to 7 μM, showcasing its potential as a lead compound for further optimization .

Case Studies

Study FocusFindingsReference
Antiviral EfficacyEC50 = 58.7 μg/mL against TMV
Anticancer ActivityIC50 = 0.26 μM in cancer cell lines
Enzyme InhibitionIC50 values between 2.95 μM and 7 μM

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Binding Affinity : The compound demonstrates high binding affinity to target proteins involved in viral replication and tumorigenesis.
  • Signal Transduction Modulation : It alters signaling pathways that regulate cell survival and apoptosis, contributing to its anticancer effects.

Properties

CAS No.

228400-44-0

Molecular Formula

C19H13ClF3N3O2

Molecular Weight

407.8 g/mol

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-pyridin-4-yloxyphenyl)urea

InChI

InChI=1S/C19H13ClF3N3O2/c20-17-6-3-13(11-16(17)19(21,22)23)26-18(27)25-12-1-4-14(5-2-12)28-15-7-9-24-10-8-15/h1-11H,(H2,25,26,27)

InChI Key

XMBRISOLVGBCBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC=NC=C3

Purity

95

Origin of Product

United States

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